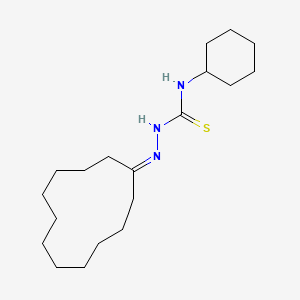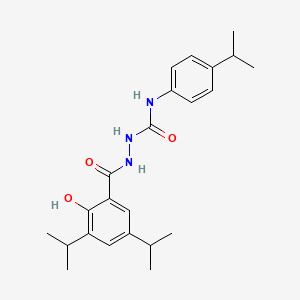
1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves multistep chemical reactions that incorporate trimethoxybenzylidene and pyrimidinetrione functionalities. For example, the synthesis of related pyrimidine derivatives has been achieved through reactions that involve key intermediates such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, utilizing palladium-catalyzed hydrogenolysis and chlorination reactions (Grivsky et al., 1980).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, mass spectrometry) are essential for analyzing the molecular structure of pyrimidinetrione derivatives. For instance, studies on similar compounds, such as the 7-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, have detailed the flattened envelope conformation of the pyrimidine ring and the three-dimensional network formed by hydrogen bonds, which are critical for understanding the structural basis of the compound's reactivity and interaction with biological targets (Zhou et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinetrione derivatives encompasses a wide range of reactions, including Knoevenagel condensation, Michael addition, and cyclization reactions. These reactions facilitate the synthesis of complex molecules with potential biological activity. For example, the multicomponent reaction approach has been utilized to synthesize novel pyrimidine-2,4,6-trione derivatives with enhanced efficiency and atom economy, demonstrating the versatility of pyrimidinetriones as building blocks in organic synthesis (Ryzhkova et al., 2023).
Scientific Research Applications
Antibacterial Agent Synthesis
1,3-Dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is closely related to compounds used in synthesizing antibacterial agents. For instance, research on 2,4-Diamino-5-benzylpyrimidines demonstrates their application in creating broad-spectrum antibacterial agents like trimethoprim, starting from 2,4-diaminopyrimidine and dimethoxyphenol (Roth, Strelitz, & Rauckman, 1980).
Antitumor Activity
Compounds structurally related to 1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione have been explored for their potential in antitumor activities. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, for instance, shows significant activity against certain types of tumors in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Host-Guest Interactions in Cyclodextrin Inclusion Complexes
Research into the host-guest interactions of cyclodextrin with solvatochromic dyes includes compounds similar to 1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Such studies provide insights into the molecular dynamics and interaction energy of these complexes, which are crucial for understanding molecular recognition and potential pharmaceutical applications (Tirapegui, Jara, Guerrero, & Rezende, 2006).
Antihypertensive Potential
Pyrimidine derivatives, including those structurally similar to 1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, have been studied for their antihypertensive potential. These studies focus on understanding the mechanistic pathways underlying their effectiveness in managing hypertension (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).
Synthesis of Heat Resistance Poly(Amide-Imide)s
Compounds related to 1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione have been used in synthesizing novel heat-resistant poly(amide-imide)s. These materials, derived from pyrimidine-based dicarboxylic acids, exhibit admirable inherent viscosities and thermal stability, indicating their potential in various industrial applications (Hajibeygi, Faghihi, & Shabanian, 2011).
properties
IUPAC Name |
1,3-dimethyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-17-14(19)10(15(20)18(2)16(17)21)6-9-7-12(23-4)13(24-5)8-11(9)22-3/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAIIIOUUNMGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2,4,5-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)
![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)